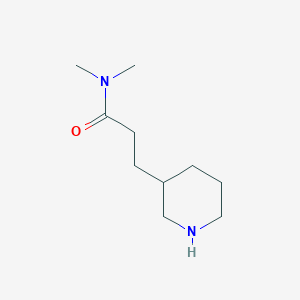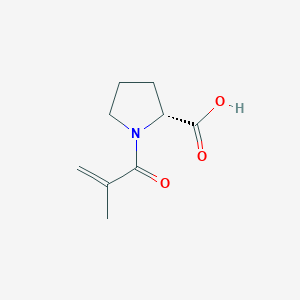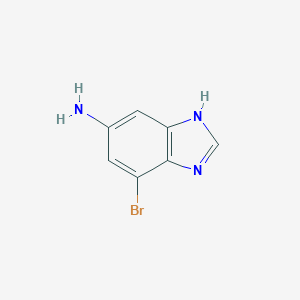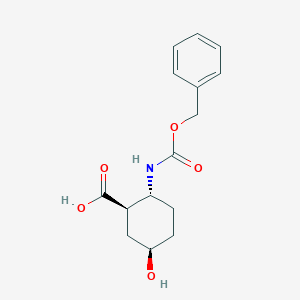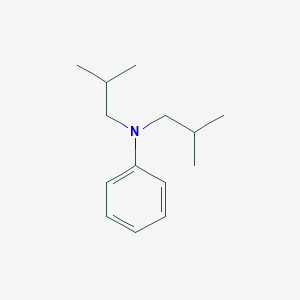
N,N-bis(2-methylpropyl)aniline
Descripción general
Descripción
N,N-bis(2-methylpropyl)aniline, also known as diisobutylaniline, is a tertiary amine with the chemical formula C14H23N. This compound is characterized by the presence of two 2-methylpropyl groups attached to the nitrogen atom of an aniline ring. It is a colorless to pale yellow liquid with a distinct amine odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-bis(2-methylpropyl)aniline can be synthesized through the alkylation of aniline with 2-methylpropyl halides. The reaction typically involves the use of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the aniline, followed by the addition of 2-methylpropyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large-scale reactors with continuous feeding of reactants. The reaction mixture is heated to the desired temperature, and the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-bis(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild temperatures and acidic or neutral pH.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, aryl halides; reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-(2-methylpropyl)aniline.
Substitution: Various substituted anilines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N,N-bis(2-methylpropyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amine derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-methylpropyl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
N,N-bis(2-methylpropyl)aniline can be compared with other similar compounds, such as:
N,N-dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-diethylaniline: A tertiary amine with two ethyl groups attached to the nitrogen atom.
N,N-dipropylaniline: A tertiary amine with two propyl groups attached to the nitrogen atom.
Uniqueness: this compound is unique due to the presence of bulky 2-methylpropyl groups, which can influence its reactivity and steric properties. This makes it distinct from other tertiary amines with smaller alkyl groups, providing different chemical and biological activities.
Propiedades
IUPAC Name |
N,N-bis(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-12(2)10-15(11-13(3)4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOOEMRNWCISOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409115 | |
| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-17-0 | |
| Record name | Benzenamine, N,N-bis(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13369-17-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


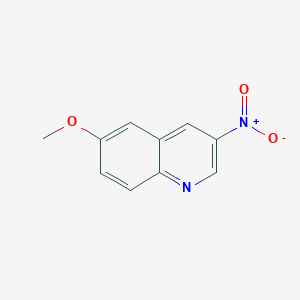
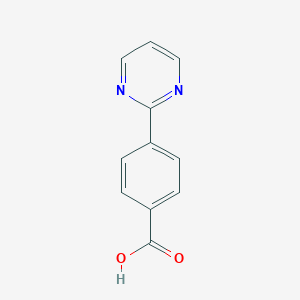
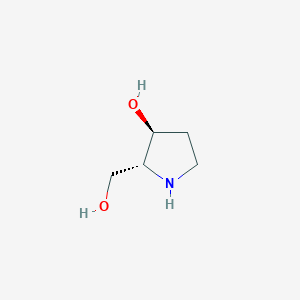
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

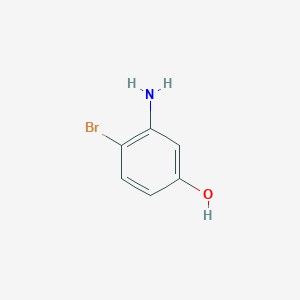

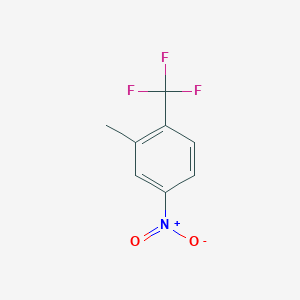
![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
